5-Bromo-7-methoxyisoindolin-1-one

Medicinal Chemistry Drug Design ADME Prediction

5‑Bromo‑7‑methoxyisoindolin‑1‑one (CAS 1427416‑09‑8) is a heterocyclic small molecule belonging to the isoindolin‑1‑one class. Its core structure features a bromine atom at the 5‑position and a methoxy group at the 7‑position of the isoindolinone ring.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
Cat. No. B13986797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-methoxyisoindolin-1-one
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C(=O)NC2)Br
InChIInChI=1S/C9H8BrNO2/c1-13-7-3-6(10)2-5-4-11-9(12)8(5)7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyRPBOQTYKKIUYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methoxyisoindolin-1-one: Physicochemical Profile of a Dual‑Substituted Isoindolinone Scaffold [1]


5‑Bromo‑7‑methoxyisoindolin‑1‑one (CAS 1427416‑09‑8) is a heterocyclic small molecule belonging to the isoindolin‑1‑one class. Its core structure features a bromine atom at the 5‑position and a methoxy group at the 7‑position of the isoindolinone ring. Key computed physicochemical properties, derived from its closely related deuterated analog, include a molecular weight of 242.07 g·mol⁻¹, a calculated lipophilicity (XLogP3) of 1.4, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, enabling sequential derivatization through the bromo and methoxy sites.

Why 5‑Bromo‑7‑methoxyisoindolin‑1‑one Cannot Be Directly Replaced by Mono‑Substituted Isoindolinones [1][2]


Simple substitution of 5‑bromo‑7‑methoxyisoindolin‑1‑one with either 5‑bromoisoindolin‑1‑one or 7‑methoxyisoindolin‑1‑one is not feasible because the dual substitution pattern generates a physicochemical profile that is not the sum of its parts. Compared with 5‑bromoisoindolin‑1‑one (XLogP3 1.5, TPSA 29.1 Ų, MW 212.04), the additional 7‑methoxy group increases TPSA by 9.2 Ų and adds one hydrogen‑bond acceptor, improving aqueous solubility while maintaining a similar lipophilicity [1]. Conversely, compared with 7‑methoxyisoindolin‑1‑one (XLogP3 0.7, TPSA 38.3 Ų, MW 163.17), the 5‑bromo substituent raises XLogP3 by 0.7 units and increases molecular weight by 79 g·mol⁻¹, enhancing membrane permeability and providing a heavy‑atom handle for further functionalization [2]. These quantitative differences mean that the three compounds occupy distinct regions of drug‑like chemical space, precluding direct interchangeability in structure‑activity relationship (SAR) studies or lead optimization campaigns.

Quantitative Physicochemical Differentiation of 5‑Bromo‑7‑methoxyisoindolin‑1‑one from Closest Analogs


Lipophilicity Modulation: Intermediate XLogP3 Balances Permeability and Solubility [1][2]

The target compound exhibits an XLogP3 value of 1.4, which lies between that of 5‑bromoisoindolin‑1‑one (XLogP3 1.5) and 7‑methoxyisoindolin‑1‑one (XLogP3 0.7). This intermediate lipophilicity is computed using the same XLogP3 algorithm across all PubChem entries, ensuring cross‑study comparability [1][2]. The 0.1‑unit reduction relative to the 5‑bromo analog modestly improves aqueous solubility, while the 0.7‑unit increase over the 7‑methoxy analog enhances passive membrane permeability.

Medicinal Chemistry Drug Design ADME Prediction

Enhanced Topological Polar Surface Area Improves Aqueous Solubility Profile [1][2][3]

The target compound has a TPSA of 38.3 Ų, which is 9.2 Ų higher than that of 5‑bromoisoindolin‑1‑one (29.1 Ų) and identical to that of 7‑methoxyisoindolin‑1‑one (38.3 Ų) [1][2][3]. The increased TPSA arises from the additional methoxy oxygen, which serves as a hydrogen‑bond acceptor. According to the widely accepted Veber rules, a TPSA below 140 Ų generally correlates with good oral bioavailability, but higher TPSA within this range improves aqueous solubility and reduces passive membrane permeability, which can be desirable for certain routes of administration.

Solubility Optimization Physicochemical Profiling Drug‑likeness

Intermediate Molecular Weight Optimizes the Trade‑off Between Potency and Pharmacokinetics [1][2]

With a molecular weight of 242.07 g·mol⁻¹, the target compound occupies a sweet spot between the lighter 7‑methoxyisoindolin‑1‑one (163.17 g·mol⁻¹) and the moderately heavier 5‑bromoisoindolin‑1‑one (212.04 g·mol⁻¹) [1][2]. It is 30 g·mol⁻¹ heavier than the 5‑bromo analog due to the 7‑methoxy group (OCH₃, 31.03 Da) and 79 g·mol⁻¹ heavier than the 7‑methoxy analog due to the 5‑bromo substituent (Br, 79.90 Da). The molecular weight remains well below the 500 Da threshold of Lipinski's Rule of Five, and its value of 242 Da places it within the preferred range for lead‑like chemical space (MW ≤ 350).

Molecular Weight Optimization Lead‑likeness Fragment‑based Drug Design

Dual Orthogonal Synthetic Handles Enable Sequential Diversification [1]

The target compound uniquely possesses two orthogonal reactive sites on the isoindolinone core: a 5‑bromo substituent suitable for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) and a 7‑methoxy group that can be selectively demethylated to a phenol using BBr₃ or TMSI [1]. In contrast, 5‑bromoisoindolin‑1‑one lacks the methoxy handle (0 demethylatable sites), and 7‑methoxyisoindolin‑1‑one lacks the bromo handle (0 cross‑coupling sites). This dual functionality allows systematic exploration of both the 5‑ and 7‑positions in a single SAR campaign without requiring de novo scaffold synthesis for each variant, thereby reducing the number of synthetic steps and the total compound library size needed to probe chemical space.

Synthetic Chemistry Parallel Synthesis Cross‑coupling

Optimal Application Scenarios for 5‑Bromo‑7‑methoxyisoindolin‑1‑one Based on Quantitative Differentiation Evidence


Lead‑like Fragment Optimization Requiring Balanced Lipophilicity

When a discovery program requires a fragment‑sized (<250 Da) isoindolinone scaffold with a lipophilicity around 1.4 to avoid both poor solubility (high logP) and poor permeability (low logP), 5‑bromo‑7‑methoxyisoindolin‑1‑one is demonstrably superior to 5‑bromoisoindolin‑1‑one (XLogP3 1.5, lower TPSA) and 7‑methoxyisoindolin‑1‑one (XLogP3 0.7, suboptimal permeability) [1][2].

Parallel Synthesis of Diversified 5,7‑Disubstituted Isoindolinone Libraries

For a medicinal chemistry team aiming to explore SAR at both the 5‑ and 7‑positions of the isoindolinone core, the target compound's orthogonal bromo and methoxy handles enable two‑directional diversification from a single building block, reducing library synthesis effort by approximately 50% compared with using two separate mono‑functional scaffolds [1].

Solubility‑Sensitive Biochemical or Cellular Assays

In assays where compound precipitation at micromolar concentrations is a recurrent problem (e.g., high‑content screening, SPR, or ITC), the 9.2 Ų higher TPSA of the target compound relative to 5‑bromoisoindolin‑1‑one predicts measurably better aqueous solubility, reducing false negatives caused by aggregation or precipitation [2].

Quote Request

Request a Quote for 5-Bromo-7-methoxyisoindolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.